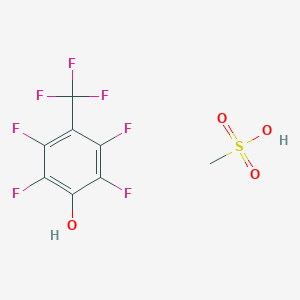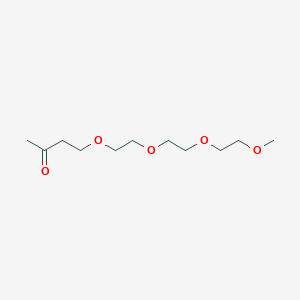
2,5,8,11-Tetraoxapentadecan-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxapentadecan-14-one is an organic compound with a molecular formula of C11H22O6. It is a member of the polyethylene glycol (PEG) family, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and a terminal ketone group, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-14-one typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The key advantages of this process are the high yields of products and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxapentadecan-14-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2,5,8,11-Tetraoxapentadecan-14-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-14-one involves its interaction with molecular targets through its ether linkages and ketone group. These functional groups enable the compound to form stable complexes with other molecules, enhancing their solubility and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a terminal carboxylic acid group.
2,5,8,11-Tetraoxapentadecane: Lacks the terminal ketone group, making it less reactive in certain applications.
2-(2,5,8,11-tetraoxapentadecan-1-yl)pyrrolidine: Contains a pyrrolidine ring, adding complexity to its structure.
Uniqueness
2,5,8,11-Tetraoxapentadecan-14-one is unique due to its terminal ketone group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.
Properties
CAS No. |
92601-47-3 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butan-2-one |
InChI |
InChI=1S/C11H22O5/c1-11(12)3-4-14-7-8-16-10-9-15-6-5-13-2/h3-10H2,1-2H3 |
InChI Key |
XBIYUFMSBJBYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
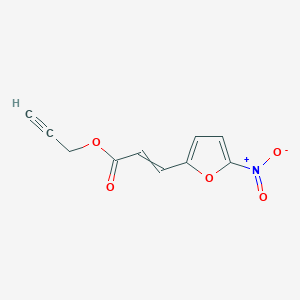

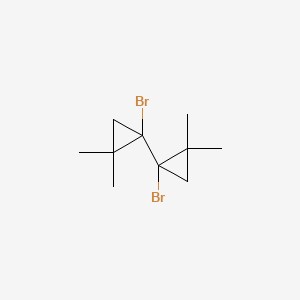

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
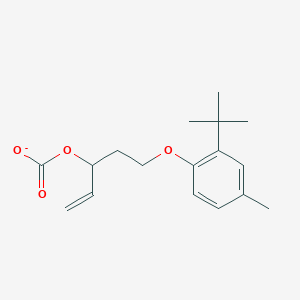
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)

